molecular formula C18H25N3O2 B000632 Saxagliptin CAS No. 361442-04-8

Saxagliptin

Cat. No.: B000632
CAS No.: 361442-04-8
M. Wt: 315.4 g/mol
InChI Key: QGJUIPDUBHWZPV-UHFFFAOYSA-N
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Description

Saxagliptin is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved for managing type 2 diabetes mellitus (T2DM). It enhances glycemic control by prolonging the activity of incretin hormones (e.g., glucagon-like peptide-1 [GLP-1]), which stimulate glucose-dependent insulin secretion and suppress glucagon release. This compound is administered orally at doses of 2.5 mg or 5 mg daily, with dose adjustments recommended for patients with renal impairment . Its pharmacokinetic profile includes rapid absorption (peak plasma concentration at 2 hours) and metabolism via cytochrome P450 3A4 (CYP3A4) to an active metabolite, 5-hydroxythis compound, which retains 50% of the parent drug’s DPP-4 inhibitory activity .

Preparation Methods

Sulfinimine-Mediated Asymmetric Synthesis

The synthesis of saxagliptin’s adamantane-derived intermediate is achieved through a sulfinimine-mediated asymmetric Strecker reaction. In this method, (S)-(+)-p-toluenesulfinamide reacts with adamantane-1-carboxaldehyde in the presence of titanium(IV) ethoxide [Ti(OEt)₄] to form a chiral sulfinimine intermediate . Subsequent cyanation using diethylaluminum cyanide (Et₂AlCN) or trimethylsilyl cyanide (TMSCN) introduces the nitrile group with high enantiomeric excess.

Reaction Conditions and Steps

  • Sulfinimine Formation : Adamantane-1-carboxaldehyde (1 mol) is combined with (S)-(+)-p-toluenesulfinamide (1 mol) and Ti(OEt)₄ (5 equiv) in dichloromethane at 25–35°C .

  • Cyanation : The sulfinimine intermediate is treated with Et₂AlCN and isopropanol, generating ethylaluminum cyanoisopropoxide in situ. This step proceeds at −78°C to ensure stereochemical control, yielding (S)-adamantane-1-aminonitrile .

  • Hydrolysis : The nitrile group is hydrolyzed to a primary amine using hydrochloric acid, followed by phthaloyl protection to prevent undesired side reactions during subsequent steps .

This method achieves an overall yield of 55–60% for the adamantane-glycine derivative, with enantiomeric excess exceeding 98% .

Coupling Reactions Using Hydroxybenzotriazole (HOBt) and Diisopropylethylamine (DIPEA)

The core structure of this compound is assembled via amide coupling between two key intermediates: (S)-α-[(tert-butoxycarbonyl)amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide .

Optimized Coupling Protocol

  • Mixed Anhydride Formation : The carboxylic acid (50 g) is dissolved in tetrahydrofuran (THF) and cooled to −6°C. Methanesulfonyl chloride (13.1 mL) and DIPEA (94 mL) are added to generate the reactive mixed anhydride .

  • Amide Bond Formation : The azabicyclohexane carboxamide (32.5 g) and HOBt (1.04 g) are introduced, enabling coupling at room temperature over 2 hours. The use of HOBt suppresses racemization, preserving the stereochemical integrity of the product .

  • Workup : The reaction mixture is quenched with water, extracted with dichloromethane, and purified via vacuum distillation. This step yields the coupled product with >95% purity .

Potassium Permanganate Oxidation for Intermediate Synthesis

A critical intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, is synthesized via oxidation of 3-hydroxy-1-acetyladamantane using potassium permanganate (KMnO₄) .

Oxidation Protocol

  • Reaction Setup : A 3% potassium hydroxide solution (1000 mL) and 3-hydroxy-1-acetyladamantane (100 g) are cooled to 0–5°C .

  • Oxidation : KMnO₄ (200 g) is added in five portions, maintaining the temperature below 5°C. The mixture is stirred at 20–25°C for 24 hours, with TLC monitoring confirming complete conversion .

  • Isolation : The reaction is quenched with sodium bisulfite, filtered, and acidified to pH 2–3 using ortho-phosphoric acid. Extraction with ethyl acetate followed by column chromatography yields 45 g of the oxoacetic acid derivative (60% yield) .

T3P-Mediated Telescopic Process

A streamlined synthesis employs propylphosphonic anhydride (T3P) for both condensation and dehydration steps, reducing purification requirements .

Key Advantages

  • Condensation : T3P (1.2 equiv) and DIPEA (3 equiv) facilitate coupling between the adamantane and azabicyclohexane intermediates in tetrahydrofuran at 0–5°C .

  • Dehydration : The same reaction mixture is heated to 40–45°C, where T3P promotes dehydration of the primary amide to the nitrile without intermediate isolation .

  • Deprotection : tert-Butoxycarbonyl (Boc) removal using aqueous HCl directly yields this compound hydrochloride in 85% overall yield, avoiding chromatographic purification .

Nitration-Acylation-Oxidation Sequence

An alternative route starts with 1-adamantanecarboxylic acid, proceeding through nitration, acylation, and oxidation :

  • Nitration : Treatment with sulfuric/nitric acid introduces a hydroxyl group at the 3-position of adamantane (yield: 70%) .

  • Acylation : Reaction with acetyl chloride in the presence of aluminum chloride yields 3-hydroxy-1-acetyladamantane (yield: 65%) .

  • Oxidation : KMnO₄-mediated oxidation produces 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid (yield: 60%) .

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Key Advantages Limitations
Sulfinimine-Mediated 655–60%High enantioselectivity; ScalableRequires cryogenic conditions
T3P Telescopic 385%Fewer purifications; Safer reagentsHigh reagent cost
KMnO₄ Oxidation 460%Cost-effective; Simple workupGenerates MnO₂ waste
Nitration-Acylation 360%Avoids chiral resolutionLower regioselectivity in nitration step

Chemical Reactions Analysis

Types of Reactions: Saxagliptin undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride (NaBH4) and methanesulfonic acid (MsOH) for reduction reactions .

Major Products Formed: The major products formed from these reactions include intermediates that are further processed to yield this compound .

Scientific Research Applications

Monotherapy and Combination Therapy

Saxagliptin can be used as a monotherapy or in combination with other antidiabetic medications. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels:

Treatment TypeHbA1c Reduction (%)Study Duration
Monotherapy-0.524 weeks
Add-on to Metformin-0.6 to -0.924 weeks
Initial Combination-2.524 weeks

These reductions indicate significant improvements in glycemic control compared to placebo .

Long-term Efficacy and Safety

Long-term studies have shown that this compound maintains its efficacy over extended periods (up to 76 weeks) without increasing the risk of major cardiovascular events or significant adverse effects. It has been well-tolerated among patients, with a safety profile comparable to placebo .

Case Study 1: Obese Patient with T2DM

A clinical case study involving a 39-year-old obese male patient with T2DM demonstrated that treatment with this compound (5 mg) significantly reduced plasma glucose levels during an oral glucose tolerance test. Over two months, improvements were noted in:

  • Plasma glucose
  • Immunoreactive insulin
  • C-peptide immunoreactivity
  • Glucagon levels

These findings support this compound's role in enhancing glycemic control and reducing insulin resistance in obese patients .

Case Study 2: Efficacy in Elderly Patients

In a cohort of elderly patients with T2DM, this compound was administered as an add-on therapy to existing treatments. Results indicated substantial reductions in HbA1c levels and improvements in quality of life metrics, reinforcing its applicability across diverse patient populations .

Comparative Effectiveness

This compound has been compared with other DPP-4 inhibitors and antidiabetic agents. The following table summarizes key comparative outcomes:

Drug ClassHbA1c Reduction (%)Weight ChangeHypoglycemia Risk
This compound-0.5 to -2.5Weight neutralLow
Sitagliptin-0.5 to -1.5Weight neutralLow
Metformin-1.0 to -2.0Potential lossModerate

This comparison highlights this compound's effectiveness and safety profile relative to other treatment options .

Mechanism of Action

Saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and reduce glucagon release, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Efficacy in Glycemic Control

Saxagliptin demonstrates comparable efficacy to other DPP-4 inhibitors (e.g., sitagliptin, vildagliptin) but is inferior to glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and sodium-glucose cotransporter-2 (SGLT-2) inhibitors in reducing glycated hemoglobin (HbA1c). Key findings include:

Comparator HbA1c Reduction (this compound vs. Comparator) Key Trial Duration Study Citation
Placebo -0.52% (WMD, 95% CI: -0.60 to -0.44) 24–52 weeks
Acarbose -0.12% (WMD, 95% CI: -0.22 to -0.02) 24 weeks
Sulfonylureas (e.g., glipizide) Non-inferior HbA1c reduction (-0.74% vs. -0.80%) 52 weeks
Liraglutide (GLP-1 RA) Inferior by +0.27% (WMD, 95% CI: 0.09–0.45) 26 weeks
Dapagliflozin (SGLT-2) Inferior by +0.32% (WMD, 95% CI: 0.11–0.53) 24 weeks
  • Combination Therapy : this compound + metformin achieved HbA1c <7% in 60.3% of patients vs. 41.1% with metformin alone . When added to insulin, this compound increased the proportion achieving HbA1c <7% (17.3% vs. 6.7% with placebo) .

Cardiovascular and Renal Outcomes

controls (HR 0.92, 95% CI: 0.72–1.16) . However, a 2014 meta-analysis noted a non-significant increase in hospitalization for heart failure (HR 1.21, 95% CI: 0.92–1.58) . In renal outcomes, this compound reduced HbA1c by -0.5% to -0.8% in moderate-severe renal impairment vs. placebo .

Mechanistic Differences

  • DPP-4 Inhibition : this compound’s slow-binding, long-duration inhibition contrasts with rapid-dissociating inhibitors (e.g., vildagliptin), reducing dosing frequency .

Biological Activity

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. Its mechanism of action revolves around the inhibition of DPP-4, an enzyme that degrades incretin hormones, which play a crucial role in glucose metabolism. This article delves into the biological activity of this compound, highlighting its pharmacokinetic properties, clinical efficacy, and safety profile based on diverse research findings.

This compound works by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion in a glucose-dependent manner, reduce glucagon secretion, and slow gastric emptying, collectively leading to improved glycemic control. This compound's selectivity for DPP-4 over other proteases is significant, with a reported selectivity ratio exceeding 4000-fold compared to other DPP enzymes .

Pharmacokinetic Profile

This compound is administered orally and exhibits a predictable pharmacokinetic profile. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability ~100%
Peak Plasma Concentration 2-4 hours post-dose
Terminal Half-life ~27 hours
Metabolism CYP3A4/5
Renal Clearance Significant; dose adjustment needed in renal impairment

This compound is rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours. Its half-life supports once-daily dosing, making it convenient for patients . The drug is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4/5, with its major active metabolite being 5-hydroxy this compound, which retains some potency but is less effective than the parent compound .

Clinical Efficacy

Numerous studies have demonstrated this compound's efficacy in lowering both fasting and postprandial blood glucose levels. In a randomized controlled trial involving patients with type 2 diabetes, this compound was shown to significantly reduce HbA1c levels when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas .

Case Study Example

In a clinical trial (Study CV181067), this compound was administered to healthy subjects to assess its pharmacodynamic effects. The results indicated that a single dose of this compound effectively inhibited DPP-4 activity for up to 24 hours post-administration, leading to sustained elevations in GLP-1 levels .

Safety Profile

This compound has been generally well tolerated across various studies. Common adverse effects include upper respiratory tract infections and headache; however, serious adverse events are rare. Importantly, this compound does not typically cause hypoglycemia when used alone but may increase the risk when combined with other insulin secretagogues .

Q & A

Basic Research Questions

Q. What preclinical models are most relevant for evaluating Saxagliptin’s efficacy, and how do they inform clinical trial design?

  • Methodological Answer : Preclinical studies often use Zucker fa/fa rats, a model for insulin resistance and hyperglycemia, to assess this compound’s glucose-lowering effects. These studies measure acute plasma DPP-4 inhibition and chronic glycemic control via HbA1c reduction. Researchers should prioritize models that replicate human pathophysiology, such as high-fat diet-induced obesity in rodents, to evaluate dose-response relationships and pharmacokinetic stability. For clinical translation, ensure alignment between preclinical endpoints (e.g., glucose tolerance tests) and Phase I/II trial metrics (e.g., postprandial glucose, HbA1c) .

Q. How do this compound’s pharmacokinetic properties (e.g., half-life, metabolism) impact dosing protocols in clinical studies?

  • Methodological Answer : this compound is metabolized to its active form, 5-hydroxy this compound, via CYP3A4/5 enzymes. Its half-life (~2.5–4 hours) necessitates once-daily dosing in trials. Researchers must account for drug-drug interactions (e.g., with CYP3A4 inhibitors like ketoconazole) by adjusting doses or implementing exclusion criteria. Population pharmacokinetic modeling can optimize dosing regimens for subpopulations (e.g., renal impairment) .

Q. What validated biomarkers are used to assess this compound’s efficacy in Type 2 diabetes (T2D) trials?

  • Methodological Answer : Key biomarkers include:

  • HbA1c : Gold standard for long-term glycemic control.
  • Fasting Plasma Glucose (FPG) : Assesses acute effects.
  • DPP-4 enzyme activity : Validates target engagement.
  • Incretin hormones (GLP-1, GIP) : Measures mechanistic activity.
    Standardize assays across study sites to minimize variability. Reference the UKPDS 35 study for correlations between HbA1c reduction and complication risk .

Advanced Research Questions

Q. How can conflicting data on this compound’s cardiovascular outcomes be reconciled in meta-analyses?

  • Methodological Answer : Contradictions arise from heterogeneous patient cohorts (e.g., differing baseline CVD risk) and trial designs (e.g., SAVOR-TIMI 53 vs. placebo-controlled studies). To resolve this:

Conduct subgroup analyses stratified by age, renal function, and prior CVD history.

Apply mixed-effects models to account for variability in follow-up duration.

Use GRADE criteria to assess evidence quality.
For example, while SAVOR-TIMI 53 reported increased hospitalization for heart failure, subsequent meta-analyses found no elevated mortality risk, highlighting the need for context-specific interpretation .

Q. What experimental strategies elucidate this compound’s selectivity for DPP-4 over related proteases (e.g., DPP-8/9)?

  • Methodological Answer :

  • In vitro assays : Compare IC₅₀ values against DPP-4, DPP-8, and DPP-9 using fluorogenic substrates.
  • X-ray crystallography : Resolve this compound-bound DPP-4 structures to identify binding pocket specificity.
  • Molecular dynamics simulations : Predict off-target interactions by modeling this compound’s binding kinetics.
    Preclinical toxicity studies in animal models (e.g., histopathology of lymphoid tissues) further validate selectivity .

Q. What ethical and methodological considerations apply to longitudinal studies evaluating this compound’s nephroprotective effects?

  • Methodological Answer :

  • Participant selection : Include T2D patients with early-stage diabetic kidney disease (eGFR 30–60 mL/min/1.73m²).
  • Endpoint selection : Use albumin-to-creatinine ratio (ACR) and eGFR decline as primary endpoints.
  • Bias mitigation : Implement blinding, randomization, and propensity score matching for confounding variables (e.g., ACE inhibitor use).
  • Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in EU chemical data platform guidelines .

Properties

IUPAC Name

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361442-04-8
Record name Saxagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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